molecular formula C10H13NO2 B311520 2-methoxy-N-(4-methylphenyl)acetamide

2-methoxy-N-(4-methylphenyl)acetamide

Cat. No.: B311520
M. Wt: 179.22 g/mol
InChI Key: BCNIABVJHBTGDE-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methylphenyl)acetamide is an acetamide derivative featuring a methoxy group at the 2-position of the acetamide backbone and a para-methyl-substituted phenyl ring as the N-aryl substituent. Such compounds are often explored in medicinal chemistry due to the amide moiety’s prevalence in bioactive molecules .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methoxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)11-10(12)7-13-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

BCNIABVJHBTGDE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Key Features
2-Azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O 190.21 2-azido, N-(4-methylphenyl) Azido group offers click chemistry potential; monoclinic crystal system (P2₁/c) .
2-Hydroxy-N-(4-methylphenyl)acetamide C₉H₁₁NO₂ 165.19 2-hydroxy, N-(4-methylphenyl) Hydroxyl group enables hydrogen bonding; soluble in polar solvents .
(R)-2-Methoxy-N-(1-phenylethyl)acetamide C₁₁H₁₅NO₂ 193.24 2-methoxy, N-(1-phenylethyl) Chiral center (R-configuration); synthesized via dynamic kinetic resolution .
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 N-(4-methoxyphenyl) Lacks methyl group on phenyl; simpler structure with para-methoxy .
N-(3-Amino-4-methoxyphenyl)acetamide C₉H₁₂N₂O₂ 180.21 3-amino, 4-methoxy, N-aryl Amino group introduces basicity; potential for derivatization .

Physicochemical Properties

  • Solubility: The hydroxyl analogue (2-hydroxy-N-(4-methylphenyl)acetamide) exhibits higher polarity and solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen bonding . The methoxy derivatives (e.g., 2-methoxy-N-(1-phenylethyl)acetamide) display moderate solubility in organic solvents, influenced by the balance between the methoxy’s electron-donating effect and aryl group hydrophobicity .
  • Crystallography: 2-Azido-N-(4-methylphenyl)acetamide crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 14.4362 Å, b = 21.3403 Å, c = 9.2949 Å, and β = 98.356° . Comparable data for the methoxy analogue are unavailable but expected to differ due to substituent volume and polarity.

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